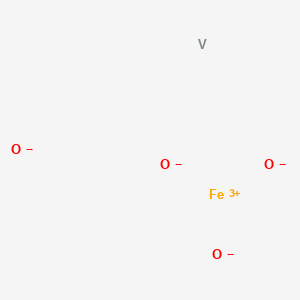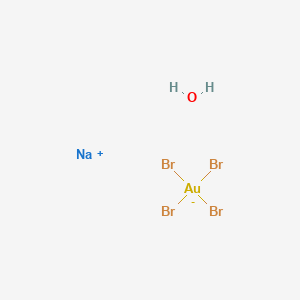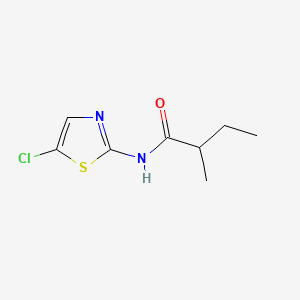![molecular formula C5H11NO2 B577044 L-VALINE, [1-14C]- CAS No. 14330-62-2](/img/new.no-structure.jpg)
L-VALINE, [1-14C]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, [1-14C]- is a radiolabeled form of the essential amino acid L-valine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. The radiolabeling with carbon-14 allows for the tracking of the compound within biological systems, providing valuable insights into various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, [1-14C]- typically involves the incorporation of carbon-14 into the valine molecule. One common method is the condensation of O-benzyloxycarbonyl-DL-lactic acid with DL-valine benzyl ester, followed by hydrogenolysis to remove the protecting groups. This method has been shown to produce L-lactyl-L-valine-1-14C in high yield .
Industrial Production Methods: Industrial production of L-valine, including its radiolabeled form, often involves microbial fermentation. Engineered strains of microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are used to produce L-valine from pyruvate through a series of enzymatic reactions involving acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .
Análisis De Reacciones Químicas
Types of Reactions: L-Valine, [1-14C]- undergoes various chemical reactions, including:
Oxidation: L-valine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Amino groups in L-valine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Regeneration of amino acids.
Substitution: Formation of various substituted valine derivatives.
Aplicaciones Científicas De Investigación
L-Valine, [1-14C]- has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of amino acid reactions.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research on metabolic disorders and the development of radiopharmaceuticals.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mecanismo De Acción
The mechanism of action of L-Valine, [1-14C]- involves its incorporation into metabolic pathways where it can be tracked due to the radiolabel. In biological systems, L-valine is metabolized through the branched-chain amino acid pathway, involving enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex. This allows researchers to study the dynamics of amino acid metabolism and protein synthesis .
Comparación Con Compuestos Similares
L-Valine, [1-14C]- can be compared with other radiolabeled amino acids such as L-leucine, [1-14C]- and L-isoleucine, [1-14C]-. While all three are branched-chain amino acids and share similar metabolic pathways, L-valine is unique in its specific role in protein synthesis and its distinct metabolic intermediates. Other similar compounds include:
- L-Leucine, [1-14C]-
- L-Isoleucine, [1-14C]-
- L-Alanine, [1-14C]-
These compounds are used in similar research applications but differ in their specific metabolic roles and pathways .
Propiedades
Número CAS |
14330-62-2 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
119.14 |
Nombre IUPAC |
(2S)-2-amino-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
Clave InChI |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
SMILES |
CC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)





![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)
![(1R,2R,4aS,8aS)-1-[(3R)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B576981.png)

